methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
CAS No.: 1235302-00-7
Cat. No.: VC5035357
Molecular Formula: C16H20N4O5S3
Molecular Weight: 444.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235302-00-7 |
|---|---|
| Molecular Formula | C16H20N4O5S3 |
| Molecular Weight | 444.54 |
| IUPAC Name | methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3 |
| Standard InChI Key | BGDNIFPVMWJJDO-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Introduction
Structural Composition and Molecular Characteristics
Core Structural Features
The compound’s architecture comprises three principal domains:
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Thiophene-2-carboxylate backbone: A five-membered aromatic ring with a carboxylate ester at position 2 and a sulfamoyl group at position 3.
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Piperidine linker: A six-membered nitrogen-containing ring substituted at position 4 with a methyl group bearing a sulfamoyl linkage.
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1,2,3-Thiadiazole-5-carbonyl unit: A sulfur- and nitrogen-rich heterocycle connected via a carbonyl group to the piperidine nitrogen.
This hybrid structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, as evidenced by computational docking studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1235302-00-7 |
| Molecular Formula | |
| Molecular Weight | 444.54 g/mol |
| IUPAC Name | methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential functionalization of the piperidine and thiophene precursors:
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Thiadiazole Formation: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is activated as an acyl chloride and coupled to piperidin-4-ylmethanamine.
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Sulfamoylation: The piperidine-bound amine reacts with sulfamoyl chloride under basic conditions to install the sulfonamide group.
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Esterification: Thiophene-2-carboxylic acid is esterified with methanol in the presence of a dehydrating agent.
Biological Activity and Mechanism of Action
Antimicrobial Properties
The thiadiazole and thiophene motifs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). Mechanistic studies suggest disruption of microbial cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs).
Pharmacological and Toxicological Profiling
In Vitro Cytotoxicity
Screening against human cancer cell lines revealed selective toxicity:
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HepG2 (Liver carcinoma): IC = 12.3 µM
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MCF-7 (Breast adenocarcinoma): IC = 18.7 µM
Apoptosis induction was confirmed via caspase-3/7 activation assays.
ADMET Predictions
Computational models highlight favorable pharmacokinetics:
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Lipid solubility: LogP = 2.1 (optimal for blood-brain barrier penetration)
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Hepatotoxicity risk: Low (CYP3A4 inhibition: IC > 50 µM)
Research Gaps and Future Directions
Despite promising early results, critical questions persist:
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Solubility limitations: Aqueous solubility <0.1 mg/mL impedes formulation development.
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In vivo efficacy: No animal studies published to date.
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Structure-activity relationships: Role of the methyl group on the thiadiazole ring remains unvalidated.
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